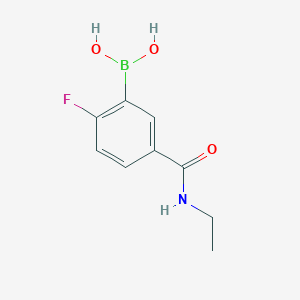

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(ethylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQODUQVWPKFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660185 | |

| Record name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-45-9 | |

| Record name | B-[5-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in medicinal chemistry and pharmaceutical development. Its unique trifunctional nature—a boronic acid for cross-coupling, a fluorine atom for metabolic and pharmacokinetic modulation, and an ethylcarbamoyl group for hydrogen bonding interactions—makes it a highly strategic building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind its utility, provide detailed experimental protocols, and outline best practices for its safe handling and storage, offering field-proven insights for its effective implementation in drug discovery programs.

The Strategic Importance of Functionalized Arylboronic Acids in Medicinal Chemistry

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of novel therapeutics. Among these, the Suzuki-Miyaura coupling is a cornerstone, enabling the efficient formation of carbon-carbon bonds. Boronic acids are pivotal reagents in these transformations due to their versatile reactivity, general stability, and relatively low toxicity.[1] When used in drug design, the boronic acid moiety is ultimately degraded in the body to boric acid, which is considered a "green compound" and is readily eliminated.[1]

The incorporation of specific functional groups onto the arylboronic acid scaffold provides a powerful tool for fine-tuning the properties of the final drug candidate.

-

Fluorine Substitution: The presence of a fluorine atom, as in this compound, is a common strategy in drug design. The high electronegativity of fluorine can significantly alter the electronic properties of the molecule, influence pKa, and enhance binding affinity. Furthermore, the C-F bond is exceptionally stable, often improving metabolic resistance and increasing the bioavailability of a compound.[2][3]

-

Hydrogen Bonding Moieties: Groups like the ethylcarbamoyl substituent offer sites for specific hydrogen bond donor and acceptor interactions. These interactions are critical for molecular recognition and can anchor a drug molecule within the active site of a target protein, thereby enhancing potency and selectivity.

The strategic combination of these features in a single building block makes this compound an invaluable asset for constructing libraries of diverse compounds and accelerating the discovery of new drug candidates, particularly in fields like oncology and inflammatory diseases.[2][4]

Core Compound Profile: this compound

Chemical Structure

The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and an N-ethylcarboxamide group. The substituents are arranged to maximize their utility in synthetic transformations and molecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided below. This data is essential for experimental planning, reaction calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 874289-45-9 | [5] |

| Molecular Formula | C₉H₁₁BFNO₃ | [5][6] |

| Molecular Weight | 211.00 g/mol | [6] |

| Synonyms | 5-(Ethylcarbamoyl)-2-fluorobenzeneboronic acid | [5] |

| Appearance | Solid (typically off-white to white powder) | [7] |

| SMILES | CCNC(=O)c1cc(B(O)O)c(F)cc1 | N/A |

| InChI Key | YKVYXPNIWCYXCI-UHFFFAOYSA-N (for a related structure) |

Synthesis and Purification

Retrosynthetic Rationale

The synthesis of arylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and robust strategy is the metal-halogen exchange of an aryl bromide or iodide, followed by quenching the resulting organometallic intermediate with a trialkyl borate ester and subsequent acidic hydrolysis.

For this compound, the retrosynthesis logically disconnects at the carbon-boron bond. The key starting material would be a halogenated N-ethyl-3-halo-4-fluorobenzamide. A bromine atom is often preferred for its balance of reactivity and stability.

Representative Synthesis Protocol

This protocol is a representative method based on established procedures for analogous compounds.[8][9] All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of the Aryl Bromide Precursor (N-Ethyl-3-bromo-4-fluorobenzamide)

-

To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with a base like DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add ethylamine hydrochloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup: dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-ethyl-3-bromo-4-fluorobenzamide.

Step 2: Boronic Acid Formation via Lithium-Halogen Exchange

-

Crucially, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Dissolve the N-ethyl-3-bromo-4-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, ~1.1 eq, 1.6 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. The formation of the aryllithium species is typically rapid.

-

After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully adding 1M HCl solution at 0 °C.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude boronic acid can be purified by recrystallization or trituration from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a biaryl linkage, a structural motif prevalent in many FDA-approved drugs.[1][4]

Mechanistic Role and Advantages

In a typical Suzuki-Miyaura cycle, the boronic acid undergoes transmetalation with a palladium(0) complex that has undergone oxidative addition with an aryl or vinyl halide/triflate. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Using this compound in this context allows for the direct installation of the fluorinated and N-ethylcarbamoyl-substituted phenyl ring onto a diverse range of molecular scaffolds, providing a rapid route to novel and potentially bioactive molecules.

Experimental Workflow and Protocol

The following diagram and protocol outline a standard workflow for a Suzuki-Miyaura coupling reaction utilizing this boronic acid.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel column chromatography to obtain the desired biaryl product.

Safety, Handling, and Storage

Scientific integrity and laboratory safety are paramount. The following guidelines are synthesized from material safety data sheets (MSDS) for this compound and structurally related boronic acids.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed.[10]

-

Skin Irritation: Causes skin irritation.[11]

-

Eye Irritation: Causes serious eye irritation.[11]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment:

-

General Hygiene: Do not eat, drink, or smoke when using this product. Avoid ingestion and inhalation. Avoid contact with skin and eyes.[12][13]

Storage and Stability

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13]

-

Chemical Stability: Stable under normal conditions.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11][12]

Conclusion

This compound is more than a simple reagent; it is a meticulously designed building block that offers medicinal chemists a strategic advantage. Its constituent parts—the reactive boronic acid, the modulating fluorine atom, and the hydrogen-bonding carbamoyl group—work in concert to facilitate the synthesis of complex, drug-like molecules with potentially enhanced pharmacological profiles. A thorough understanding of its properties, synthetic access, and application in cornerstone reactions like the Suzuki-Miyaura coupling, combined with a commitment to safe laboratory practices, will empower research and development teams to fully leverage its potential in the quest for next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Your Inquiry on [5-(ethylcarbamoyl)-2-fluorophenyl]boronic acid | Chemical-Suppliers [chemical-suppliers.eu]

- 6. [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid - Amerigo Scientific [amerigoscientific.com]

- 7. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.pt [fishersci.pt]

- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, scientifically grounded protocol for the synthesis of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary medicinal chemistry. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations essential for successful and reproducible synthesis.

Introduction: The Significance of this compound in Drug Discovery

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.[1][2][3] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] The presence of the fluorophenyl moiety can enhance the metabolic stability and binding affinity of drug candidates, while the ethylcarbamoyl group provides a point for further molecular elaboration and can influence solubility and pharmacokinetic properties.[5][6] This guide will delineate a robust and scalable synthetic route to this important compound.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached in a two-step sequence starting from the readily accessible 3-bromo-4-fluorobenzoic acid. The first step involves the formation of the corresponding N-ethyl amide, followed by a borylation reaction at the site of the bromine atom and subsequent hydrolysis to yield the target boronic acid.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, 3-Bromo-N-ethyl-4-fluorobenzamide

The initial step focuses on the creation of the amide bond, a fundamental transformation in organic synthesis.[7]

Experimental Protocol: Amide Formation

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluorobenzoic acid (1.0 equivalent).

-

Acyl Chloride Formation (Method A): Suspend the carboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the slow addition of thionyl chloride (1.2 equivalents). Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-4-fluorobenzoyl chloride is used directly in the next step.[8][9]

-

Direct Amide Coupling (Method B): Alternatively, for a milder, one-pot procedure, dissolve the 3-bromo-4-fluorobenzoic acid in an anhydrous polar aprotic solvent like DMF or DCM. Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and ethylamine (1.1 equivalents, either as a solution or hydrochloride salt). Cool the mixture to 0°C and add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents). Allow the reaction to warm to room temperature and stir for 2-4 hours.[9]

-

Amidation: Dissolve the crude acyl chloride (from Method A) in anhydrous DCM and cool to 0°C. Slowly add a solution of ethylamine (2.2 equivalents) and triethylamine (1.2 equivalents) in DCM. Stir the reaction mixture at room temperature for 2-3 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction with water. If using a coupling reagent, filter off any solid byproducts. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-N-ethyl-4-fluorobenzamide.[10][11] The product can be further purified by recrystallization or column chromatography on silica gel.

Part 2: Borylation and Hydrolysis to this compound

This pivotal step introduces the boronic acid functionality. The choice of borylation method is critical and often depends on the substrate's functional group tolerance.[12][13][14] Given the presence of an amide proton, a lithium-halogen exchange is a suitable approach, provided the reaction is conducted at low temperatures.

Experimental Protocol: Borylation and Hydrolysis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 3-bromo-N-ethyl-4-fluorobenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour. Causality: The low temperature is crucial to prevent side reactions, such as deprotonation of the amide N-H or attack at the carbonyl group by the highly basic n-BuLi.[15][16][17]

-

Borylation: To the freshly prepared aryllithium species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.5 equivalents), dropwise, again ensuring the temperature remains below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[18]

-

Hydrolysis: Cool the reaction mixture to 0°C in an ice bath and slowly add an aqueous solution of a mineral acid, such as 2 M sulfuric acid or hydrochloric acid, with vigorous stirring.[18] Continue stirring for 30-60 minutes. The hydrolysis of the boronate ester to the boronic acid is typically rapid under these conditions.[4][19]

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and removal of the solvent under reduced pressure, the crude this compound is obtained. Purification can be challenging due to the amphiphilic nature of the product. Common methods include:

-

Recrystallization: From a suitable solvent system, such as an ethyl acetate/hexane mixture.[20][21]

-

Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether and extract with an aqueous base (e.g., NaOH). The boronic acid will form a water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[22]

-

Column Chromatography: While sometimes difficult, chromatography on silica gel can be effective. A polar eluent system, potentially with a small amount of acetic acid to suppress tailing, may be required.[20][21][23]

-

Caption: Key steps in the borylation and hydrolysis sequence.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm, showing characteristic splitting patterns due to H-H and H-F coupling. The ethyl group protons will be visible as a quartet and a triplet. The amide N-H and boronic acid B(OH)₂ protons will appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.[24] |

| ¹³C NMR | Aromatic carbons will be observed between 110-170 ppm. The carbon attached to the boron atom will be broad. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The amide carbonyl and ethyl group carbons will also be present.[24] |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the aromatic ring. |

| ¹¹B NMR | A broad signal in the range of 27-33 ppm is characteristic of a trigonal boronic acid.[25] |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₉H₁₁BFNO₃ (211.00 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and the B-O stretch (~1350 cm⁻¹). |

Safety and Handling Precautions

-

n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[15][26] It must be handled under a strictly inert atmosphere (nitrogen or argon) using syringe or cannula techniques.[16][17] Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.[27]

-

Trialkyl Borates: These are flammable liquids and should be handled in a well-ventilated fume hood.

-

Solvents: Anhydrous solvents are essential for the lithium-halogen exchange and borylation steps to prevent quenching of the organolithium intermediate.

-

General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and adherence to anhydrous and inert atmosphere techniques, particularly during the borylation step. The protocol outlined in this guide, based on established organometallic and amide formation chemistry, provides a reliable pathway to this valuable building block. Successful synthesis and purification will furnish researchers with a key intermediate for the development of novel therapeutics and other advanced materials.

References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-BROMO-3-FLUORO-N,N-DIMETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-bromo-N-ethyl-4-fluorobenzamide - C9H9BrFNO | CSSB00012359900 [chem-space.com]

- 11. 3-Bromo-N-ethyl-4-fluorobenzamide | 1065073-98-4 [amp.chemicalbook.com]

- 12. Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studie ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00384A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 16. Page loading... [guidechem.com]

- 17. Protecting n-Butyllithium from Air and Moisture [fishersci.com]

- 18. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 19. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. reddit.com [reddit.com]

- 22. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 23. echemi.com [echemi.com]

- 24. benchchem.com [benchchem.com]

- 25. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 27. gelest.com [gelest.com]

An In-Depth Technical Guide to (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a specialized building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a fluoro substituent, and an ethylcarbamoyl group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application in a cornerstone cross-coupling reaction, and insights into its role in modern drug discovery.

Core Chemical Properties and Data

The fundamental physicochemical properties of this compound are summarized below. While experimentally determined data for this specific compound are not extensively published, the provided values are based on its chemical structure and data from closely related analogues.

| Property | Value | Source |

| CAS Number | 874289-45-9 | [1] |

| Molecular Formula | C₉H₁₁BFNO₃ | [1] |

| Molecular Weight | 211.00 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in methanol, DMSO, and DMF (predicted) | Inferred from related compounds |

| Melting Point | Not available |

A Note on Stability: Boronic acids are known to undergo dehydration to form cyclic boroxines. It is recommended to store this compound in a cool, dry place under an inert atmosphere to minimize degradation.[2]

The Synthetic Utility: A Focus on the Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[4]

The fluorine atom at the ortho position to the boronic acid can influence the reactivity of the molecule. While it is an electron-withdrawing group, which can affect the transmetalation step, its steric and electronic presence can be strategically exploited in directing the coupling reaction.[5] The ethylcarbamoyl group provides a site for further functionalization or can act as a key pharmacophoric element.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure adapted from established methods for similar fluorinated phenylboronic acids.[6][7] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous potassium carbonate (2.0 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of the Core Moiety: A General Approach

A potential synthetic pathway could involve the amidation of 4-fluoro-3-nitrobenzoic acid with ethylamine, followed by reduction of the nitro group to an amine, diazotization, and a Sandmeyer-type reaction to introduce a bromine atom. The resulting bromo-functionalized N-ethyl-benzamide would then undergo a Miyaura borylation or a lithium-halogen exchange followed by trapping with a borate ester to yield the final product.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it a key component in the toolbox of medicinal and materials chemists. As the demand for novel, highly functionalized molecules continues to grow, the importance of specialized reagents like this boronic acid derivative will undoubtedly increase, paving the way for the discovery of new therapeutics and advanced materials.

References

- 1. Your Inquiry on [5-(ethylcarbamoyl)-2-fluorophenyl]boronic acid | Chemical-Suppliers [chemical-suppliers.eu]

- 2. m.youtube.com [m.youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Introduction

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid, a bespoke organoboron compound, stands at the confluence of synthetic utility and pharmaceutical potential. Its unique structural features—a fluorinated phenyl ring, an ethylcarbamoyl group, and the versatile boronic acid moiety—make it a valuable intermediate in modern medicinal chemistry, particularly in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1] The efficacy of this reagent in any synthetic or formulation workflow is, however, fundamentally governed by its physicochemical properties. Solubility dictates its behavior in reaction media and formulation vehicles, while its stability determines its shelf-life, reactivity, and impurity profile.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and managing the solubility and stability of this compound. Moving beyond a mere recitation of facts, this document elucidates the mechanistic principles underpinning its behavior, offers field-proven experimental protocols for its characterization, and provides actionable insights for its practical application.

I. Physicochemical Properties and Structural Considerations

The behavior of this compound is a direct consequence of its molecular structure.

-

The Arylboronic Acid Core: Boronic acids are Lewis acids capable of forming reversible covalent bonds with diols.[2] They typically have high melting points and are prone to dehydration, forming cyclic trimers known as boroxines.[1][3]

-

The 2-Fluoro Substituent: The fluorine atom at the ortho position is strongly electron-withdrawing. This electronic effect can influence the acidity of the boronic acid and its susceptibility to certain degradation pathways.

-

The 5-Ethylcarbamoyl Group: This functional group introduces a site for hydrogen bonding and possesses a carbonyl oxygen. Intramolecular coordination between the carbonyl oxygen and the boron atom could potentially occur, which has been shown to dramatically enhance the oxidative stability of boronic acids by diminishing electron density on the boron atom.[4][5][6]

| Property | Expected Characteristics | Rationale |

| Molecular Formula | C₉H₁₁BFNO₃ | Based on its chemical structure. |

| Molecular Weight | ~211.00 g/mol | Calculated from the molecular formula.[7] |

| Appearance | White to off-white solid | Typical for arylboronic acids.[8] |

| pKa | Estimated ~7-9 | The pKa of a boronic acid is typically around 9, but this can be influenced by substituents on the aromatic ring.[1] |

II. Solubility Profiling: A Practical Approach

A thorough understanding of solubility is critical for reaction optimization, purification, and formulation development. While specific data for this molecule is not widely published, its solubility can be systematically determined. Arylboronic acids generally exhibit low solubility in water but are more soluble in polar organic solvents.[9][10][11][12]

Expected Solubility Trends

-

High Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ketones (e.g., acetone) are expected to be good solvents due to their ability to engage in hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Ethers (e.g., Tetrahydrofuran (THF), Dioxane) and alcohols (e.g., Methanol, Ethanol) are likely to be effective solvents. Recrystallization from hot ethanol is a common purification method for arylboronic acids.[13]

-

Low Solubility: Non-polar solvents such as hydrocarbons (e.g., Hexane, Toluene) and chlorinated solvents (e.g., Dichloromethane) are expected to be poor solvents.

Experimental Workflow for Solubility Determination

The following diagram and protocols outline a robust workflow for quantifying both kinetic and thermodynamic solubility.

Caption: Workflow for solubility assessment.

Protocol 1: Kinetic Solubility Assay[15]

This high-throughput method provides a rapid assessment of solubility under non-equilibrium conditions, which is often relevant to early-stage drug discovery.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Solvent Addition: In a separate 96-well plate, add the desired aqueous or organic solvent system.

-

Mixing: Transfer a small, fixed volume of the DMSO solutions to the solvent plate and mix thoroughly.

-

Equilibration & Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtering out any precipitate. The highest concentration that remains clear is reported as the kinetic solubility.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)[15]

This is the gold-standard method for determining the true equilibrium solubility.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A visible excess of solid must remain.

-

Phase Separation: Centrifuge or filter the samples to separate the saturated supernatant from the undissolved solid.

-

Quantification: Accurately dilute an aliquot of the supernatant and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS.

III. Stability Assessment: Uncovering Degradation Pathways

Boronic acids are susceptible to several degradation pathways, primarily oxidative deboronation and protodeboronation.[2][14] Understanding these liabilities is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities in active pharmaceutical ingredients (APIs).[15]

Key Degradation Pathways

-

Oxidative Deboronation: This process involves the cleavage of the carbon-boron bond by reactive oxygen species (ROS), such as hydrogen peroxide, to yield the corresponding phenol (3-ethylcarbamoyl-6-fluorophenol) and boric acid.[4][16] This is a significant concern in biological systems and under oxidative stress.[2][5]

-

Protodeboronation (Hydrolytic Deboronation): This involves the replacement of the boronic acid group with a hydrogen atom, yielding N-ethyl-4-fluorobenzamide. This reaction can be catalyzed by aqueous acid or base.[14] The rate of protodeboronation is highly pH-dependent.

-

Anhydride Formation (Boroxines): Like many boronic acids, this compound can undergo intermolecular dehydration, especially upon heating, to form a stable cyclic trimer anhydride called a boroxine.[3] This is a reversible process upon addition of water.

Caption: Major degradation pathways.

Protocol 3: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.

-

Solution Preparation: Prepare solutions of the boronic acid in suitable solvents (e.g., acetonitrile/water).

-

Stress Conditions: Subject aliquots of the solution to a range of stress conditions in parallel:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 60°C in solution and as a solid for 7 days.

-

Photolytic: Expose to light (ICH Q1B guidelines) in a photostability chamber.

-

-

Time Point Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a known concentration.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water is a common starting point.[17] To minimize on-column hydrolysis, using a mobile phase without a pH modifier can be beneficial.[18][19]

-

Peak Identification: Monitor for the appearance of new peaks and the decrease in the parent peak area. Characterize significant degradation products using LC-MS and NMR spectroscopy.[16]

Protocol 4: 1H NMR for Solution Stability Monitoring[19]

NMR provides a direct way to observe the degradation process in solution.

-

Sample Preparation: Dissolve a known amount of the boronic acid in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent) in an NMR tube.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

-

Introduce Stress: Add a stressor directly to the NMR tube (e.g., a drop of DCl or NaOD) or place the tube under the desired condition (e.g., in a heated block).

-

Time-Course Monitoring: Acquire subsequent spectra at regular intervals.

-

Data Analysis: Monitor the decrease in the integration of characteristic signals for the parent compound and the appearance and increase of new signals corresponding to degradation products.

IV. Recommended Handling and Storage

Based on the inherent stability characteristics of arylboronic acids, the following practices are recommended to ensure the integrity and longevity of this compound.

-

Storage Temperature: Long-term storage should be under refrigerated conditions (2-8°C) to minimize thermal degradation.[8][17]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8][17]

-

Moisture: The compound is likely hygroscopic.[8] Protect from moisture and water, as this can lead to hydrolysis and decomposition. Keep containers tightly sealed.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids/bases during storage.[8][17]

V. Conclusion

This compound is a compound of significant synthetic interest, but its effective use is contingent upon a clear understanding of its solubility and stability. While it is expected to exhibit solubility in polar organic solvents, its stability is challenged by oxidative and hydrolytic deboronation pathways. The intramolecular hydrogen bonding potential of the ethylcarbamoyl group may confer enhanced stability compared to simpler arylboronic acids, but this must be verified experimentally. By employing the systematic workflows and robust analytical protocols detailed in this guide—from kinetic solubility screens and shake-flask analysis to forced degradation studies and NMR monitoring—researchers can generate the critical data needed to confidently handle, store, and utilize this valuable reagent in their drug discovery and development programs.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pnas.org [pnas.org]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid - Amerigo Scientific [amerigoscientific.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 12. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

The Alchemist's Reagent: A Technical Guide to the Discovery and Enduring Legacy of Substituted Phenylboronic Acids

This guide offers a comprehensive exploration of substituted phenylboronic acids, tracing their evolution from a 19th-century chemical curiosity to a cornerstone of modern synthetic and medicinal chemistry. We will delve into the pivotal discoveries, the refinement of synthetic methodologies, and the profound impact these versatile molecules have had on the creation of new medicines and materials. This document is crafted for researchers, scientists, and drug development professionals who seek a deeper understanding of the science and application of this remarkable class of compounds.

From Obscurity to Opportunity: The Early History of Phenylboronic Acids

The genesis of organoboronic acids can be traced back to 1860, when English chemist Edward Frankland reported the first synthesis of ethylboronic acid.[1] However, it was not until 1880 that Michaelis and Becker first prepared benzeneboronyl dichloride, which readily hydrolyzes to phenylboronic acid.[2] For many decades, these compounds remained largely of academic interest, with their true potential unrealized due to a lack of compelling applications and often cumbersome synthetic routes. The most common early preparations involved the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by hydrolysis.[2][3]

A Nobel-Winning Breakthrough: The Suzuki-Miyaura Coupling

The landscape of organic chemistry was forever altered in 1979 with the seminal work of Akira Suzuki and Norio Miyaura. Their development of the palladium-catalyzed cross-coupling of organoboronic acids with organic halides, now universally known as the Suzuki-Miyaura coupling, provided a powerful and versatile method for the formation of carbon-carbon bonds.[4] This discovery, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, catapulted substituted phenylboronic acids to the forefront of organic synthesis.

Their stability to air and moisture, low toxicity, and the ease of removal of boron-containing byproducts made them ideal reagents. The ability to introduce a wide variety of substituents onto the phenyl ring allowed for the precise construction of complex molecules, a feature that has been extensively exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Miyaura Borylation

The Miyaura borylation is a common method for synthesizing boronic esters, which can then be hydrolyzed to the corresponding boronic acids or used directly in Suzuki-Miyaura couplings.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.1 mmol), a palladium catalyst such as PdCl₂(dppf) (0.03 mmol, 3 mol%), and a base, typically potassium acetate (KOAc) (1.5 mmol), in a dry flask.

-

Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene (5 mL).

-

Reaction Execution: Stir the mixture at an elevated temperature (typically 80-100 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield the aryl boronic ester.

Beyond Synthesis: Phenylboronic Acids in Diagnostics and Therapeutics

The utility of substituted phenylboronic acids extends far beyond their role as synthetic building blocks. Their unique ability to form reversible covalent bonds with diols has made them invaluable in the fields of chemical biology and medicinal chemistry.

Glucose Sensing

The boronic acid moiety can reversibly bind to the cis-1,2- or 1,3-diols present in saccharides like glucose.[1] This interaction forms the basis for a variety of glucose sensors. In a typical design, a phenylboronic acid is conjugated to a fluorophore. The binding of glucose alters the electronic environment of the fluorophore, leading to a change in its fluorescence properties (e.g., intensity or wavelength), which can be correlated to the glucose concentration.[5][6] The pH of the medium is a critical factor, as the boronic acid must be in its anionic, tetrahedral form to bind effectively with diols.[7]

Mechanism of a Phenylboronic Acid-Based Fluorescent Glucose Sensor

Caption: The reversible binding of glucose to a phenylboronic acid-based sensor.

A New Paradigm in Cancer Therapy: Bortezomib

The therapeutic potential of boronic acids is exemplified by Bortezomib (Velcade®), a dipeptidyl boronic acid that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[8][9] Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a cellular machine responsible for degrading damaged and unnecessary proteins.[10][11] By inhibiting the chymotrypsin-like activity of the β5 subunit of the proteasome, Bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

Synthesis of Bortezomib: A Convergent Approach

The synthesis of Bortezomib is a multi-step process that has been optimized for efficiency and stereochemical control. A convergent approach involves the synthesis of two key fragments that are then coupled together.

-

Preparation of the Boronoleucine Fragment: This typically starts with the esterification of isobutylboronic acid with a chiral auxiliary like (+)-pinanediol. This is followed by a series of steps to introduce the amino group with the correct stereochemistry.

-

Preparation of the N-terminal Fragment: This involves the coupling of pyrazinoic acid and L-phenylalanine.

-

Fragment Condensation: The two fragments are then coupled using a peptide coupling reagent like TBTU, which has been shown to suppress racemization.

-

Deprotection: Finally, the chiral auxiliary is removed to yield Bortezomib.[8]

Structure-Property Relationships: A Chemist's Guide to Reactivity

The reactivity of a substituted phenylboronic acid is significantly influenced by the nature and position of the substituents on the aromatic ring. These effects are particularly pronounced in the Suzuki-Miyaura coupling.

Quantitative Data: The Impact of Substituents on Phenylboronic Acid Properties

| Substituent (para-position) | pKa | Relative Suzuki-Miyaura Coupling Rate |

| -NO₂ | 7.10 | Faster |

| -CN | 7.82 | Faster |

| -H | 8.83 | 1.00 (Reference) |

| -CH₃ | 9.05 | Slower |

| -OCH₃ | 9.25 | Slower |

Data compiled from various sources. pKa values are approximate and can vary with experimental conditions. Relative rates are qualitative and based on established electronic effects.

Electron-withdrawing groups (e.g., -NO₂, -CN) increase the Lewis acidity of the boron center (lower pKa), which is generally believed to facilitate the transmetalation step in the Suzuki-Miyaura coupling, leading to faster reaction rates.[13] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the acidity and tend to slow the reaction. A thorough understanding of these electronic effects is paramount for the rational design of synthetic strategies.

The Future is Bright for Boron: Concluding Remarks

The journey of substituted phenylboronic acids from their discovery to their current status as indispensable chemical tools is a testament to the power of fundamental research and the ingenuity of chemists. Their story is far from over. Ongoing research continues to expand their synthetic utility, with new catalysts and reaction conditions being developed. In the realms of medicine and materials science, novel boronic acid-based sensors, therapeutics, and functional materials are constantly emerging. The unique chemistry of the carbon-boron bond ensures that substituted phenylboronic acids will remain at the forefront of chemical innovation for the foreseeable future.

References

- 1. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 11. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Fluorinated Phenylboronic Acids: Physicochemical Properties and Strategic Applications

Abstract

The strategic incorporation of fluorine into phenylboronic acid scaffolds imparts a unique and highly valuable set of chemical and physical properties. This transformation significantly enhances their utility as building blocks in medicinal chemistry, materials science, and catalysis. This in-depth technical guide provides a comprehensive exploration of the core physicochemical characteristics of fluorinated phenylboronic acids. We will delve into the profound effects of fluorination on acidity (both Brønsted and Lewis), molecular structure, and stability. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with field-proven insights and detailed experimental protocols for the characterization and application of this pivotal class of compounds.

Introduction: The Fluorine Advantage in Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine atoms onto the phenyl ring dramatically modulates the electronic properties of the boronic acid moiety. This "fluorine advantage" stems from the high electronegativity of fluorine, which exerts a powerful electron-withdrawing inductive effect. This fundamental electronic perturbation leads to a cascade of altered physicochemical properties, including a significant increase in acidity, which is a focal point of this guide.[2][3]

The enhanced acidity and unique electronic profile of fluorinated phenylboronic acids make them highly sought-after in drug discovery. Fluorine substitution can improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][4] This guide will provide the foundational knowledge required to harness these properties effectively.

The Impact of Fluorination on Acidity: A Deeper Dive into pKa

Unsubstituted phenylboronic acid is a relatively weak acid, with a pKa of approximately 8.86.[5] The acidic character of boronic acids is primarily attributed to their Lewis acidity—the acceptance of a hydroxide ion to form a tetrahedral boronate species—rather than Brønsted acidity (proton donation).[5] The introduction of fluorine substituents significantly increases the acidity of phenylboronic acids, lowering their pKa values.[5][6] This enhancement is critical for applications such as carbohydrate sensing at physiological pH.[7]

The extent of this pKa depression is highly dependent on the number and position of the fluorine substituents on the aromatic ring.[5]

-

Positional Effects: The acidity increase is most pronounced when fluorine is at the ortho position. This is attributed to the stabilization of the resulting boronate anion through the formation of an intramolecular hydrogen bond between the hydroxyl group on the boron and the ortho-fluorine.[5][8] The effect is less pronounced for meta substitution and weakest for para substitution, where the inductive electron-withdrawing effect is partially offset by the electron-donating mesomeric effect of fluorine.[5]

-

Polysubstitution: Increasing the number of fluorine substituents generally leads to a further increase in acidity. For instance, 2,3,4,6-tetrafluorophenylboronic acid exhibits one of the lowest pKa values in the series.[5] Interestingly, fluoro-substituted 1,2-diboronic acids display exceptionally high acidity (pKa values ranging from 3.0 to 5.3) due to the synergistic interaction of the two boronic acid groups.[9]

Below is a diagram illustrating the influence of fluorine substitution on the acidity of phenylboronic acid.

Caption: Logical flow of how fluorine substitution enhances the acidity of phenylboronic acids.

Quantitative Acidity Data

The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids, illustrating the impact of fluorine substitution patterns.

| Compound | pKa Value | Reference(s) |

| Phenylboronic Acid | 8.86 | [5] |

| 2-Fluorophenylboronic Acid | 8.77 | [5] |

| 3-Fluorophenylboronic Acid | 8.43 | [5] |

| 4-Fluorophenylboronic Acid | 8.77 | [5] |

| 2,6-Difluorophenylboronic Acid | 7.18 | [5] |

| 3,5-Difluorophenylboronic Acid | 7.64 | [5] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | [5] |

| Pentafluorophenylboronic Acid | 6.80 | [5] |

Enhanced Lewis Acidity and its Implications

The electron-withdrawing nature of fluorine substituents enhances the Lewis acidity of the boron center, making it a stronger acceptor for Lewis bases like hydroxide and fluoride ions.[2][6] This increased Lewis acidity is a key factor in many of their applications. For instance, it facilitates the binding of diols, such as sugars, at physiological pH, which is crucial for the development of glucose sensors.[7]

The Lewis acidity of fluorinated phenylboronic acids can be evaluated through various methods, including monitoring the change in the physicochemical properties of a probe Lewis base upon binding.[8]

Structural and Spectroscopic Characterization

Crystal Structure and Supramolecular Chemistry

In the solid state, fluorinated phenylboronic acids often form hydrogen-bonded dimers.[10] The presence of fluorine can also lead to weak directional interactions, such as C-H···F intermolecular hydrogen bonds, which influence the overall crystal packing.[5] In some cases, a single fluorine atom at the ortho position can form a weak intramolecular B-O···F bond.[5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of fluorinated phenylboronic acids.[5]

-

¹⁹F NMR: This technique is particularly informative due to the wide range of chemical shifts and the sensitivity of fluorine to its electronic environment. It is excellent for studying structures, equilibria in solution, complex formation, and reaction kinetics.[3][5]

-

¹¹B NMR: The chemical shift of the ¹¹B nucleus is sensitive to the coordination number of the boron atom, allowing for the differentiation between the trigonal planar boronic acid and the tetrahedral boronate species.

-

¹H and ¹³C NMR: These spectra provide detailed information about the structure of the aromatic ring and any other organic moieties present in the molecule.[3]

Stability and Reactivity Considerations

While fluorination imparts many beneficial properties, it can also affect the stability of phenylboronic acids. Fluorinated arylboronic acids are susceptible to protodeboronation, especially under basic conditions.[11] This is a crucial consideration in their application, for example, in Suzuki-Miyaura coupling reactions, where a base is typically required. The stability against protodeboronation can be influenced by the choice of the boronic acid derivative, with pinacol esters often showing enhanced stability at high pH.[12]

Key Applications in Research and Development

The unique properties of fluorinated phenylboronic acids have led to their widespread use in several areas:

-

Suzuki-Miyaura Cross-Coupling: They are invaluable reagents for introducing fluorinated aryl groups into complex molecules, a common strategy in the synthesis of pharmaceuticals and advanced materials.[1][13] The fluorine atoms can significantly influence the electronic and steric properties of the resulting biaryl compounds.[1]

-

Drug Discovery: The incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][14] Fluorinated phenylboronic acids serve as key building blocks in the synthesis of these modified therapeutic agents.[15]

-

Chemical Sensors: Their enhanced Lewis acidity allows for the reversible binding of diols, making them suitable for the development of sensors for carbohydrates, including glucose, that can operate at physiological pH.[7]

-

Catalysis: Fluorinated organoboron compounds can act as unique acid catalysts, with their activity tunable by the number and position of the fluorine substituents.[5]

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

This protocol provides a step-by-step method for determining the pKa of a fluorinated phenylboronic acid using potentiometric titration.

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of the fluorinated phenylboronic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

-

Prepare a blank solution containing only the solvent.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the boronic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the standardized base solution in small, precise increments (e.g., 0.1 mL) using a burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of base added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of base added to obtain a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point.

-

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a fluorinated phenylboronic acid.

-

Reaction Setup:

-

To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

-

Addition of Catalyst and Solvent:

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable ligand if required.

-

Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

-

Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

Fluorinated phenylboronic acids represent a class of reagents with exceptional utility in modern chemistry. The introduction of fluorine profoundly alters their physicochemical properties, most notably by increasing their acidity and modulating their electronic character. These changes have been strategically exploited in drug discovery, materials science, and catalysis. A thorough understanding of the principles outlined in this guide will empower researchers to effectively leverage the "fluorine advantage" and drive innovation in their respective fields.

References

- 1. metrohm.com [metrohm.com]

- 2. researchgate.net [researchgate.net]

- 3. ishigirl.tripod.com [ishigirl.tripod.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates [mdpi.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 14. hi-tec.tripod.com [hi-tec.tripod.com]

- 15. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

The Strategic Application of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and amide functionalities into molecular scaffolds is a cornerstone of rational drug design. (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid emerges as a highly valuable and versatile building block, uniquely positioned to impart desirable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. Its structure, featuring a 2-fluoro substitution and a 5-ethylcarbamoyl group, offers a sophisticated tool for medicinal chemists to modulate lipophilicity, metabolic stability, and target engagement.[1] The boronic acid moiety serves as a linchpin for carbon-carbon bond formation, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its strategic deployment in drug discovery programs.

The unique arrangement of substituents on the phenylboronic acid ring is not accidental. The ortho-fluoro group can influence the conformation of the biaryl products formed in coupling reactions and can enhance binding to target proteins through non-covalent interactions.[1] Simultaneously, the meta-positioned ethylcarbamoyl group provides a hydrogen bond donor and acceptor, crucial for specific interactions within a protein's binding site, while also influencing solubility and cell permeability. This combination of features makes this reagent particularly attractive for the synthesis of complex molecules aimed at a variety of biological targets.

Core Applications in Medicinal Chemistry: A Focus on Enzyme Inhibition

While the direct application of this compound in a marketed drug is not explicitly documented in publicly available literature, its structural motifs are prominently featured in a class of therapeutics that has garnered significant attention: Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP enzymes are critical components of the DNA damage response pathway, and their inhibition has proven to be a successful strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][7]

The core structure of many PARP inhibitors consists of a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the active site of the enzyme. This is often a substituted benzamide or a related heterocyclic system. The synthesis of these complex aromatic systems frequently relies on Suzuki-Miyaura cross-coupling reactions to introduce substituted phenyl rings. The 2-fluoro-5-carbamoylphenyl moiety, which can be readily introduced using this compound, is a key feature in the design of potent and selective PARP inhibitors.

Visualizing the Synthetic Strategy: A Hypothetical Pathway to a PARP Inhibitor Core

The following diagram illustrates a conceptual synthetic workflow where this compound is utilized in a key Suzuki-Miyaura coupling step to construct a biaryl scaffold reminiscent of those found in PARP inhibitors.

Caption: Synthetic workflow for a potential PARP inhibitor.

Experimental Protocols: Harnessing the Power of Suzuki-Miyaura Coupling

The successful application of this compound in synthesis hinges on the careful execution of the Suzuki-Miyaura cross-coupling reaction. Below are two detailed, adaptable protocols for the coupling of this boronic acid with aryl or heteroaryl halides.

Protocol 1: Conventional Heating Method for Suzuki-Miyaura Coupling

This protocol is a robust, general procedure suitable for a wide range of aryl and heteroaryl bromides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or Heteroaryl Bromide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add the aryl or heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol offers a significant acceleration of the reaction time, which is particularly beneficial for high-throughput synthesis in a drug discovery setting.[8]

Materials:

-

This compound (1.2 equivalents)

-

Aryl or Heteroaryl Halide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

SPhos (a suitable phosphine ligand) (0.04 equivalents)

-

Potassium Phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave synthesis vial (10 mL)

-

Microwave reactor

Procedure:

-

In a 10 mL microwave vial, combine the aryl or heteroaryl halide (0.5 mmol), this compound (0.6 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.0 mmol).

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 15-30 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Work-up and purification follow the same procedure as described in Protocol 1 (steps 8-11), adjusting volumes accordingly.

Data Presentation: Expected Outcomes and Considerations

The following table provides a hypothetical summary of expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on typical outcomes for similar reactions.[2]

| Aryl Halide Partner | Coupling Method | Typical Yield (%) | Notes |

| 4-Bromoanisole | Conventional Heating | 85-95% | Electron-rich bromides are generally good coupling partners. |

| 3-Bromopyridine | Conventional Heating | 75-85% | Heteroaryl halides can sometimes give slightly lower yields. |

| 4-Chlorotoluene | Microwave-Assisted | 70-80% | Aryl chlorides are less reactive and often require more forcing conditions or specialized catalyst systems. |

| 2-Bromo-6-methylnaphthalene | Microwave-Assisted | 80-90% | Sterically hindered substrates may require higher temperatures or longer reaction times. |

Conclusion and Future Perspectives